N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(methylamino)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-12-8-11(15)13-9-4-6-10(7-5-9)14(2)3;;/h4-7,12H,8H2,1-3H3,(H,13,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGHVKDLOBJDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or electrosynthesis. These methods offer advantages in terms of yield, purity, and environmental impact .
Chemical Reactions Analysis
Reaction Types
The compound’s structure suggests participation in oxidation, reduction, hydrolysis, and nucleophilic substitution reactions.
Oxidation
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Mechanism : Amide groups are susceptible to oxidation, particularly under strong oxidizing conditions.
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Reagents/Conditions : Hydrogen peroxide, KMnO₄, or other oxidizing agents in acidic or basic media .
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Products : Oxidation may yield N-oxides or carbonyl derivatives, depending on the site of oxidation.
Reduction
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Mechanism : Reduction of amides typically converts them to amines via cleavage of the carbonyl group.
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Products : Reduction of the acetamide moiety would generate a primary amine derivative.
Hydrolysis
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Mechanism : Acidic or basic hydrolysis of the amide bond.
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Reagents/Conditions : HCl (acidic) or NaOH (basic) in aqueous solvents .
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Products : Hydrolysis would produce a carboxylic acid and the corresponding amine .
Nucleophilic Substitution
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Mechanism : The dimethylamino group at the para position may act as a nucleophile or participate in alkylation.
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Reagents/Conditions : Alkyl halides, aldehydes, or other electrophiles in the presence of bases like TEA .
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Products : Substituted derivatives (e.g., alkylation products) .
Common Reagents and Conditions
Major Products
| Reaction | Products | Key Features |
|---|---|---|
| Oxidation | N-oxides | Increased polarity |
| Reduction | Amines | Loss of carbonyl group |
| Hydrolysis | Carboxylic acid + amine | Salt formation (if acidic conditions) |
| Substitution | Alkylated derivatives | Enhanced lipophilicity |
Medicinal Chemistry
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Enzyme Inhibition : The dimethylamino group may interact with biological targets, making it a candidate for drug development .
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Synthetic Intermediates : Acts as a building block for complex molecules (e.g., antidepressants) .
Industrial Chemistry
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride exhibit anticonvulsant properties. A study involving the synthesis of several analogs revealed that certain compounds demonstrated significant activity in animal models of epilepsy, particularly through maximal electroshock and pentylenetetrazole tests. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.
| Compound | Activity in MES Seizures | Activity in 6-Hz Model |
|---|---|---|
| Compound A | Active | Inactive |
| Compound B | Active | Active |
| Compound C | Inactive | Active |
Antitumor Activity
The compound's potential as an anticancer agent has been explored through the development of molecular hybrids that incorporate its structure. Studies have shown promising results against various cancer cell lines, including colon and breast cancer. The cytotoxic effects were evaluated using standard assays, with some derivatives demonstrating significant apoptotic activity.
| Cell Line | IC50 (µM) | Apoptotic Effect |
|---|---|---|
| Colon Cancer | 12 | Yes |
| Breast Cancer | 15 | Yes |
| Cervical Cancer | 20 | No |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in disease pathways. For instance, studies have shown that it can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.5 |
| Cyclooxygenase-2 | 0.8 |
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for related compounds suggest a potential for therapeutic applications in infectious diseases.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 256 |
| Staphylococcus aureus | 128 |
Clinical Trials
A recent clinical trial evaluated the safety and efficacy of this compound in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency among participants treated with the compound compared to the placebo group.
Comparative Studies
Comparative studies with established anticonvulsants demonstrated that this compound may offer advantages in terms of side effect profiles and efficacy, particularly in treatment-resistant cases.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other acetamides can be analyzed through substituent patterns, pharmacological activity, and physicochemical properties. Below is a detailed comparison with key analogs:
Substituent Variations and Functional Groups
- N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): Contains a bulky tert-butyl group and a naphthylmethyl substituent, which increase steric hindrance and lipophilicity compared to the target compound. Exhibits a higher melting point (174°C) due to crystalline packing enhanced by aromatic stacking .
- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (): Chloro-substituted acetamide with alkyl-aryl groups, commonly used as a herbicide. The chloro group confers electrophilicity, enhancing reactivity in biological systems compared to the dimethylamino group in the target compound .
- N-{2-(Diethylamino)-2-[4-(2-methyl-2-propanyl)phenyl]ethyl}-2-phenoxyacetamide hydrochloride (): Features a phenoxy group and diethylamino substituents, increasing hydrophobicity. The hydrochloride salt form (vs. dihydrochloride) may reduce solubility in polar solvents .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
Physicochemical and Pharmacological Properties
Structural and Functional Insights
- Salt Form : The dihydrochloride salt improves bioavailability over neutral analogs like 5g or hydrophobic dichlorophenyl derivatives .
- Steric Effects : Bulky substituents in 5g and ’s compound limit conformational flexibility, whereas the target compound’s smaller substituents may favor membrane permeability .
Research Implications and Limitations
While the provided evidence lacks direct studies on the target compound, structural parallels suggest it may share pharmacological traits with CNS-targeting amides (e.g., anticholinergics or kinase inhibitors). However, its dihydrochloride form and amine-rich structure distinguish it from herbicidal chloroacetamides and antimicrobial dichlorophenyl derivatives . Further studies are required to validate its metabolic stability, toxicity, and target specificity.
Biological Activity
N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group and a methylamino group attached to a phenyl ring, along with an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 253.17 g/mol.
1. Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenylacetamide derivatives, including those structurally similar to this compound, demonstrating significant activity in animal models of epilepsy. The mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control .
| Compound | Dose (mg/kg) | Protection in MES Test |
|---|---|---|
| N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide | 100 | Significant |
| N-(3-chlorophenyl)-2-morpholino-acetamide | 300 | Moderate |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies reported minimum inhibitory concentration (MIC) values that indicate effectiveness against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 µM against Bacillus subtilis to 13.40 µM against Pseudomonas aeruginosa .
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors :
- Enzyme Inhibition : The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
- Receptor Modulation : It may also interact with various cellular receptors, influencing signal transduction pathways that regulate cellular responses.
Study on Anticonvulsant Properties
In a notable study conducted by Obniska et al., several derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that compounds with similar structural features to this compound exhibited significant protection against seizures at specific dosages .
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that it possesses broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride?
A common approach involves carbodiimide-mediated coupling of substituted phenylacetic acid derivatives with amines. For example, coupling 4-(dimethylamino)phenylacetic acid with methylaminoethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine, followed by dihydrochloride salt formation under acidic conditions . Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are critical for isolating high-purity intermediates.
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR to verify substituent positions and confirm the absence of unreacted starting materials.
- Electrospray Ionization Mass Spectrometry (ESI-MS): To validate molecular weight and detect potential impurities .
- Elemental Analysis (EA): Confirms C, H, and N content within ±0.4% of theoretical values .
Q. What preliminary pharmacological screening methods are used to assess its bioactivity?
In vitro assays targeting kinase inhibition (e.g., Aurora kinases) or anticonvulsant activity are typical. For kinase inhibition, IC50 values are determined using ATP-competitive binding assays with recombinant enzymes . Anticonvulsant screens may involve maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s conformational stability?
Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic and heterocyclic rings, which influence molecular rigidity. For example, dihedral angles >50° between the dimethylaminophenyl and acetamide groups suggest steric hindrance, potentially affecting receptor binding . Such data guide SAR optimization to enhance stability or solubility.
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
Discrepancies in IC50 values may arise from buffer pH, ATP concentration, or enzyme isoform specificity. Orthogonal assays (e.g., fluorescence polarization vs. radiometric) and molecular docking simulations can validate target engagement. For example, Aurora kinase inhibitors may show isoform selectivity (Aurora-A vs. Aurora-B) due to divergent ATP-binding pocket conformations .
Q. How are impurities profiled during scale-up synthesis?
High-performance liquid chromatography (HPLC) with UV/Vis detection (λmax ~350 nm for aromatic acetamides) identifies byproducts such as unreacted intermediates or diastereomers. Mass-directed purification (LC-MS) isolates impurities for structural elucidation via NMR .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Quantitative structure-activity relationship (QSAR) models estimate logP (lipophilicity), blood-brain barrier (BBB) permeability, and cytochrome P450 interactions. Tools like SwissADME or Schrödinger’s QikProp analyze topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts to optimize bioavailability .
Methodological Considerations
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Experimental Design for SAR Studies:
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Data Contradiction Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
